molecular formula C6H10N2O2 B12362803 3,6-Dimethyl-1,3-diazinane-2,4-dione

3,6-Dimethyl-1,3-diazinane-2,4-dione

Cat. No.: B12362803
M. Wt: 142.16 g/mol
InChI Key: NQHJKNHIBRFFDX-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-pentanedione with urea in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride can be employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted diazinanes, amines, and oxides, depending on the specific reagents and conditions used.

Scientific Research Applications

3,6-Dimethyl-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The nitrogen atoms in the ring can form hydrogen bonds with biological molecules, influencing their activity. The compound can also act as a nucleophile, participating in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1,3-diazinane-2,4-dione
  • 1,4-Dimethyl-1,4-diazinane-2,5-dione
  • 3,6-Dimethyl-1,4-dioxane-2,5-dione

Uniqueness

3,6-Dimethyl-1,3-diazinane-2,4-dione is unique due to its specific ring structure and the position of the methyl groups. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

3,6-dimethyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C6H10N2O2/c1-4-3-5(9)8(2)6(10)7-4/h4H,3H2,1-2H3,(H,7,10)

InChI Key

NQHJKNHIBRFFDX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N(C(=O)N1)C

Origin of Product

United States

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